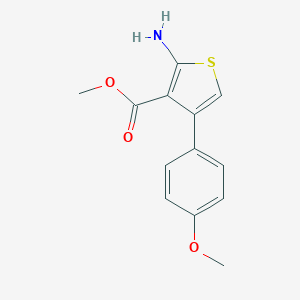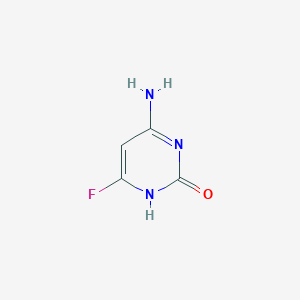
6-Fluorocytosine
Overview
Description
6-Fluorocytosine is a synthetic antimycotic compound, first synthesized in 1957. It is a fluorinated analogue of cytosine and is primarily used as an antifungal agent. The compound is particularly effective against Candida species and Cryptococcus neoformans. It is often used in combination with other antifungal agents to treat severe systemic mycoses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorocytosine involves the fluorination of cytosine. One common method includes the reaction of cytosine with fluorine gas in the presence of a catalyst. Another method involves the use of fluoroacetonitrile and ethyl formate in an organic solvent under specific heating conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as fluorination, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Fluorocytosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluorouracil, which is an active metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide and various organic solvents are used for substitution reactions.
Major Products:
5-Fluorouracil: A major product formed from the oxidation of this compound.
Various substituted cytosine derivatives: Formed through substitution reactions.
Scientific Research Applications
6-Fluorocytosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on fungal cell metabolism and genetic material.
Medicine: Used in combination with other antifungal agents to treat severe fungal infections. .
Industry: Utilized in the production of antifungal medications and as a research tool in drug development.
Mechanism of Action
6-Fluorocytosine exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This metabolite inhibits fungal RNA and DNA synthesis, thereby preventing the growth and replication of the fungal cells. The compound targets the enzyme cytosine deaminase, which is responsible for the conversion of cytosine to uracil in fungal cells .
Comparison with Similar Compounds
5-Fluorouracil: A closely related compound used primarily in cancer therapy.
Cytosine: The parent compound from which 6-Fluorocytosine is derived.
Fluorouridine: Another fluorinated pyrimidine analogue with similar properties.
Uniqueness: this compound is unique in its dual role as both an antifungal agent and a precursor to 5-fluorouracil, which has applications in cancer therapy. Its ability to inhibit fungal RNA and DNA synthesis makes it particularly effective against a broad range of fungal pathogens .
Properties
IUPAC Name |
4-amino-6-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYFUDYZSBIDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326441 | |
| Record name | 6-Fluorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193-47-7 | |
| Record name | NSC528183 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Fluorocytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


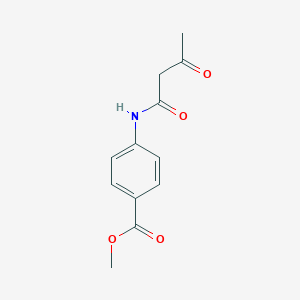
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
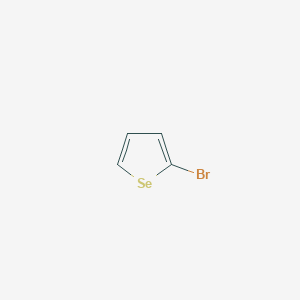
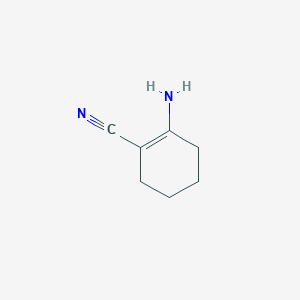
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
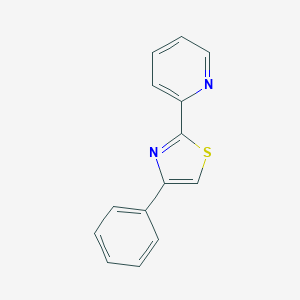
![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

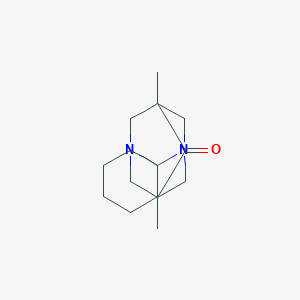
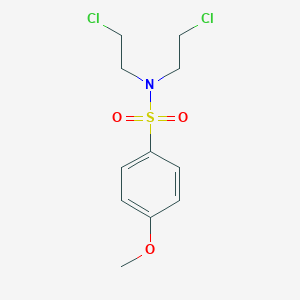
![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)
